molecular formula C7H6BO2 B14283049 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl CAS No. 120095-48-9

4-Methyl-2H-1,3,2-benzodioxaborol-2-yl

Cat. No.: B14283049
CAS No.: 120095-48-9
M. Wt: 132.93 g/mol
InChI Key: JKVVJLQZSNHQLN-UHFFFAOYSA-N
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Description

4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is an organoboron compound that features a benzodioxaborole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl typically involves the reaction of 4-methylcatechol with boronic acid or boronic ester derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-methylcatechol with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2H-1,3,2-benzodioxaborol-2-yl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxaborole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzodioxaborole ring.

Scientific Research Applications

4-Methyl-2H-1,3,2-benzodioxaborol-2-yl has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 4-Methyl-2H-1,3,2-benzodioxaborol-2-yl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3,2-Benzodioxaborole: A parent compound with similar structural features but lacking the methyl group.

    4-Methyl-2H-1,3,2-benzodioxaborole: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

4-Methyl-2H-1,3,2-benzodioxaborol-2-yl is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

120095-48-9

Molecular Formula

C7H6BO2

Molecular Weight

132.93 g/mol

InChI

InChI=1S/C7H6BO2/c1-5-3-2-4-6-7(5)10-8-9-6/h2-4H,1H3

InChI Key

JKVVJLQZSNHQLN-UHFFFAOYSA-N

Canonical SMILES

[B]1OC2=CC=CC(=C2O1)C

Origin of Product

United States

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